N-[1-(4-nitrophenyl)ethyl]acetamide
Overview
Description
“N-[1-(4-nitrophenyl)ethyl]acetamide” is a chemical compound with the molecular formula C10H12N2O3 . It is also known as N-Acetyl-2-(4-nitrophenyl)ethylamine .
Molecular Structure Analysis
The InChI code for “N-[1-(4-nitrophenyl)ethyl]acetamide” is 1S/C10H12N2O3/c1-7(11-8(2)13)9-3-5-10(6-4-9)12(14)15/h3-7H,1-2H3,(H,11,13) . The molecular weight is 208.22 .Physical And Chemical Properties Analysis
“N-[1-(4-nitrophenyl)ethyl]acetamide” has a molecular weight of 208.22 . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Synthesis of Colorants
N-[1-(4-nitrophenyl)ethyl]acetamide: is utilized in the synthesis of various colorants. Its molecular structure, which includes a benzene core with an acetamide group and a nitro group in para position, makes it a valuable semi-product in the production of dyes . The compound’s ability to undergo electrophilic aromatic substitution facilitates the introduction of nitro functional groups into aromatic compounds, which is a critical step in the synthesis of many colorants.
Pharmaceutical Applications
This compound serves as an intermediate in the production of pharmaceutical active compounds. Its reactivity and structural features allow for the synthesis of a wide range of medicaments, particularly those requiring a nitro group as part of their molecular architecture .
Explosive Materials
Due to the presence of the nitro group, N-[1-(4-nitrophenyl)ethyl]acetamide is important in the synthesis of explosive materials. The nitro group contributes to the explosive properties of the final product, making this compound a key ingredient in the manufacturing process .
Biological Activities of Derivatives
While not directly mentioned for N-[1-(4-nitrophenyl)ethyl]acetamide , its structural analogs, particularly indole derivatives, exhibit a range of biological activities. These include antiviral, anti-inflammatory, anticancer, and antimicrobial properties, which highlight the potential of exploring N-[1-(4-nitrophenyl)ethyl]acetamide derivatives for similar applications .
properties
IUPAC Name |
N-[1-(4-nitrophenyl)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7(11-8(2)13)9-3-5-10(6-4-9)12(14)15/h3-7H,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZZQLBCXJQUHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391933 | |
Record name | N-[1-(4-nitrophenyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90918-50-6 | |
Record name | N-[1-(4-nitrophenyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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